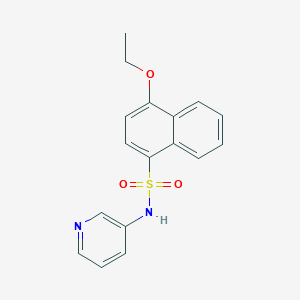

1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

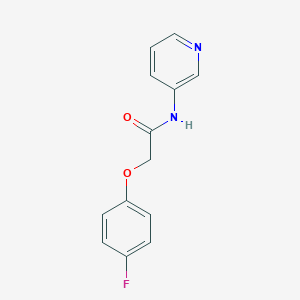

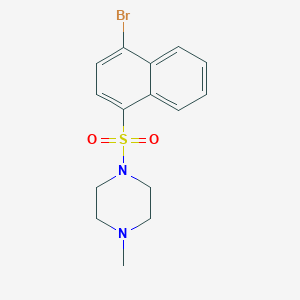

The compound “1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Attached to this is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates the presence of a carbonyl group (C=O) on the pyrrolidine ring. The molecule also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the introduction of the naphthalene and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (naphthalene), carbonyl (C=O), and carboxylic acid (-COOH) functional groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The naphthalene group may undergo electrophilic aromatic substitution reactions. The carbonyl group could be involved in nucleophilic addition reactions, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The naphthalene group could contribute to the compound’s hydrophobicity .Applications De Recherche Scientifique

Medicinal Chemistry: Peptide Enzyme Inhibition

This compound has been studied for its potential as a peptide enzyme inhibitor. Its structure allows it to mimic the transition states of amines and esters in biological processes, which is crucial for inhibiting enzymes that rely on these functional groups .

Material Science: Synthesis of Nanoparticles

In material science, the compound’s derivatives have been utilized in the synthesis of nanoparticles. The stability and reactivity of such compounds make them suitable for creating nanoparticles with specific properties for advanced materials .

Agriculture: Fungicide Development

Research in agriculture has explored the use of naphthalene derivatives as fungicides. Their ability to inhibit certain enzymes can be harnessed to protect crops from fungal pathogens .

Environmental Science: Pollution Remediation

Naphthalene derivatives are being investigated for their role in pollution remediation. Their chemical properties may be useful in breaking down harmful substances in the environment .

Biochemistry: Enzymatic Reaction Studies

In biochemistry, such compounds are valuable for studying enzymatic reactions. They can serve as substrates or inhibitors, providing insights into enzyme mechanisms .

Pharmacology: Drug Development

The pharmacological applications of this compound are significant. Its structural features are conducive to drug development, particularly for diseases where enzyme inhibition is a therapeutic strategy .

Organic Synthesis: Click Chemistry

The compound is also relevant in organic synthesis, particularly in click chemistry, where it can be used to create diverse molecular structures with high regioselectivity .

Analytical Chemistry: Chromatography

Lastly, in analytical chemistry, derivatives of this compound could potentially be used as standards or reagents in chromatography to help identify and quantify other substances .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-naphthalen-2-yl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-8-12(15(18)19)9-16(14)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12H,8-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBSOAINVQLYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=CC=CC=C3C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)